molecular formula C13H11NO3 B3389895 5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid CAS No. 943130-42-5

5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid

Cat. No. B3389895
CAS RN: 943130-42-5
M. Wt: 229.23 g/mol
InChI Key: AYTSCQOWGJBLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid is a compound that belongs to the isoxazole class . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular formula of this compound is C13H11NO3 . The molecular weight is 229.23134 .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity . For example, 3-phenyl-5-chloroisoxazole was reacted with n-butyllithium and carbon dioxide, yielding 3-phenyl-5-chloroisoxazole-4-carboxylic acid .

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

Researchers have developed synthetic strategies targeting isoxazoles due to their significance as precursors for bio-pharmacologically active compounds. These strategies involve reacting aryl nitrile oxides with various enolates, followed by aromatization to yield pharmacologically active isoxazoles. Such methodologies have proven versatile and selective, producing high yields of targeted compounds (Vitale & Scilimati, 2013). Additionally, the synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives has been explored for their potential as xanthine oxidase inhibitors, showcasing their relevance in designing new non-purine xanthine oxidase inhibitors (Wang et al., 2010).

Herbicidal Activity

A series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, derived from 5-cyclopropylisoxazole-4-carboxylic acid, was designed and synthesized. Laboratory bioassays indicated significant herbicidal activity against various weeds, with some compounds showing better efficacy than existing herbicides. This research underlines the potential of multitarget drug design strategies in agrochemical research (Sun et al., 2020).

Future Directions

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Given the significance of isoxazoles, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .

properties

IUPAC Name

5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)10-11(8-4-2-1-3-5-8)14-17-12(10)9-6-7-9/h1-5,9H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTSCQOWGJBLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

943130-42-5
Record name 5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-cyclopropyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (408 mg, 1.58 mmol) in ethanol (4 ml) was added aqueous sodium hydroxide (1 N, 3.17 ml, 3.17 mmol) and the mixture was stirred for 3 h at 80° C. The ethanol was distilled off and the residue diluted with water (5 ml) and acified with aqueous HCl (1N) to pH=1. The resulting suspension was filtered off and washed with water affording the title compound (314 mg, 86%) as a white solid. MS: m/e=230.3[M+H]+.
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
3.17 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid
Reactant of Route 2
5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid
Reactant of Route 3
5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.